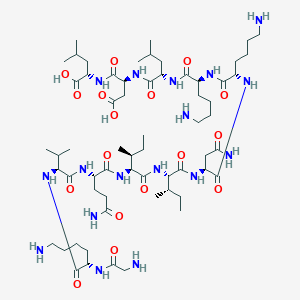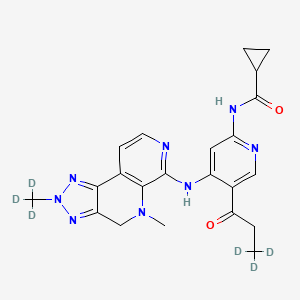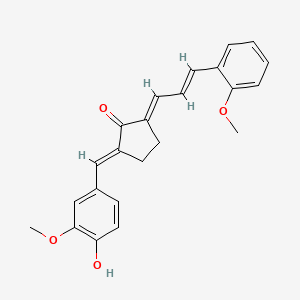
E3 Ligase Ligand-linker Conjugate 67
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 67 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 67 typically involves the conjugation of a ligand for the E3 ubiquitin ligase with a linkerCommon reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated synthesis and purification processes to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 67 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for the formation of the final conjugate, which can then be used in PROTACs .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures to facilitate the conjugation process .
Major Products Formed: The major product formed from these reactions is the this compound itself, which can then be used in the development of PROTACs for targeted protein degradation .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 67 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein degradation and to develop new PROTACs. In biology and medicine, it is used to target and degrade specific proteins involved in diseases, such as cancer. The compound is also used in industry to develop new therapeutic agents and to study the ubiquitin-proteasome system .
作用機序
The mechanism of action of E3 Ligase Ligand-linker Conjugate 67 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various E3 ubiquitin ligases .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 67 is unique in its ability to form a stable ternary complex with the target protein and the E3 ubiquitin ligase. Similar compounds include other E3 ligase ligands, such as those for cereblon, von Hippel-Lindau, and MDM2. These compounds also facilitate targeted protein degradation but may differ in their binding affinities and specificities .
Conclusion
This compound is a valuable compound in the field of targeted protein degradation. Its unique properties and wide range of applications make it an essential tool for scientific research and therapeutic development.
特性
分子式 |
C35H52N4O9 |
|---|---|
分子量 |
672.8 g/mol |
IUPAC名 |
tert-butyl 4-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]phenoxy]ethoxy]ethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C35H52N4O9/c1-23(2)31(30-19-24(3)37-48-30)33(42)39-22-26(40)20-28(39)32(41)36-21-25-9-7-8-10-29(25)46-18-16-44-15-17-45-27-11-13-38(14-12-27)34(43)47-35(4,5)6/h7-10,19,23,26-28,31,40H,11-18,20-22H2,1-6H3,(H,36,41)/t26-,28+,31?/m1/s1 |
InChIキー |
MNOPPCMODHWNHE-NAHHUDALSA-N |
異性体SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=CC=C3OCCOCCOC4CCN(CC4)C(=O)OC(C)(C)C)O |
正規SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=CC=CC=C3OCCOCCOC4CCN(CC4)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


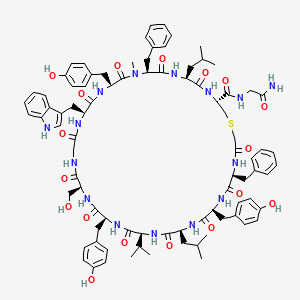
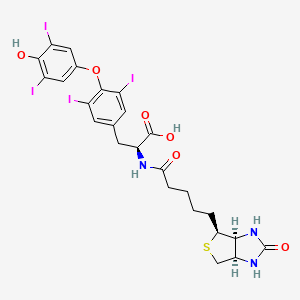
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
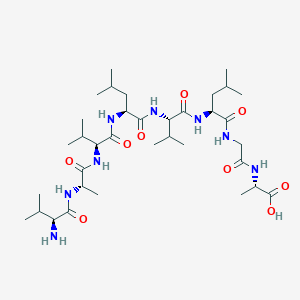
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)


